Ethyl 2-propylpent-4-enoate

Drug metabolism Hepatotoxicity Cytochrome P450

Ethyl 2-propylpent-4-enoate (CAS 96107-26-5; synonym: Ethyl 2-Propyl-4-pentenoate) is an unsaturated ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is formally the ethyl ester of 4-ene valproic acid (4-ene VPA), a known cytochrome P450-derived unsaturated metabolite of the anticonvulsant drug valproic acid.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 96107-26-5
Cat. No. B042142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-propylpent-4-enoate
CAS96107-26-5
Synonyms2-Propyl-4-pentenoic Acid Ethyl Ester
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC(CC=C)C(=O)OCC
InChIInChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3
InChIKeyXCTMFTZXTGVJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Propylpent-4-enoate (CAS 96107-26-5): Chemical Identity and Research-Grade Procurement Overview


Ethyl 2-propylpent-4-enoate (CAS 96107-26-5; synonym: Ethyl 2-Propyl-4-pentenoate) is an unsaturated ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is formally the ethyl ester of 4-ene valproic acid (4-ene VPA), a known cytochrome P450-derived unsaturated metabolite of the anticonvulsant drug valproic acid [1]. The compound is supplied as a clear, colorless oil, soluble in chloroform and methanol, with a predicted boiling point of 187.9±9.0 °C and a predicted density of 0.884±0.06 g/cm³ . Its primary research utility lies in mechanistic toxicology and drug metabolism studies, where it serves as a tool compound to investigate the role of esterification in modulating the cytochrome P450-mediated bioactivation of 4-ene VPA [1].

Why Ethyl 2-Propylpent-4-enoate Cannot Be Interchanged with 4-Ene VPA Free Acid or Saturated Valproate Esters


Within the valproic acid metabolite family, ethyl 2-propylpent-4-enoate occupies a structurally and functionally distinct niche that precludes simple substitution. The free acid form, 4-ene VPA (2-propylpent-4-enoic acid, CAS 1575-72-0), differs fundamentally in its cytochrome P450 interaction profile—the ethyl ester causes approximately 4-fold greater P450 destruction (33±4% vs. 8±2% over 30 min) in rat liver microsomes [1]. Furthermore, esterification eliminates the hydrogen bond donor capacity (0 vs. 1 for the free acid) and increases computed lipophilicity (XlogP = 3 vs. LogP ≈ 2.06), altering membrane partitioning and metabolic handling [2]. Compared with the saturated ethyl valproate (ethyl 2-propylpentanoate, CAS 17022-31-0), the C4-C5 double bond confers susceptibility to P450-mediated terminal olefin oxidation, a mechanistic prerequisite for reactive metabolite formation that is absent in the fully saturated analog [1]. These differences mean that experimental outcomes—particularly in hepatotoxicity, metabolic activation, and pharmacokinetic studies—cannot be extrapolated across these structurally allied compounds.

Ethyl 2-Propylpent-4-enoate: Quantitative Differentiation Evidence Versus Closest Analogs


Cytochrome P-450 Destruction: Ethyl Ester vs. Free Acid (4-ene VPA) in Rat Liver Microsomes

In a direct head-to-head comparison using hepatic microsomal preparations from phenobarbital-pretreated rats, ethyl 2-propylpent-4-enoate (ethyl delta 4-VPA) produced 33±4% NADPH- and time-dependent cytochrome P-450 destruction over 30 minutes, versus only 8±2% destruction for the free acid 4-ene VPA under identical conditions [1]. The degree of enzyme loss correlated with the rate of oxidative metabolism at the terminal double bond, and both substrates converged on a common cyclic end-product (3-n-propyl-5-hydroxymethyltetrahydro-2-furanone), though oxygen-18 labeling experiments revealed mechanistically distinct metabolic pathways [1].

Drug metabolism Hepatotoxicity Cytochrome P450 Mechanistic toxicology

Lipophilicity (XlogP) Comparison: Ethyl Ester vs. 4-Ene VPA Free Acid

Ethyl 2-propylpent-4-enoate exhibits a computed XlogP value of 3 , whereas the corresponding free acid 4-ene VPA has a reported LogP of approximately 2.06 (LIPID MAPS computed value) [1]. This represents an increase of approximately 0.94 log units, corresponding to a predicted ~8.7-fold higher octanol-water partition coefficient for the ester form.

Physicochemical profiling Membrane permeability Lipophilicity ADME

Hydrogen Bond Donor Capacity: Ethyl Ester vs. Free Acid as a Determinant of Passive Permeability

Ethyl 2-propylpent-4-enoate has zero hydrogen bond donors (HBD = 0), while 4-ene VPA free acid possesses one hydrogen bond donor (HBD = 1) due to its carboxylic acid group [1]. Hydrogen bond donor count is a key component of Lipinski's Rule of Five and is inversely correlated with passive membrane permeability; removal of the single HBD is predicted to enhance passive diffusion across biological membranes.

Hydrogen bonding Drug-likeness Passive permeability Lipinski rules

Boiling Point Differentiation: Ethyl Ester Volatility vs. 4-Ene VPA Free Acid

The predicted boiling point of ethyl 2-propylpent-4-enoate is 187.9±9.0 °C , substantially lower than the reported boiling point of the free acid 4-ene VPA at 219.5 °C . This ~31.6 °C reduction in boiling point reflects the absence of intermolecular hydrogen bonding via the carboxylic acid dimer motif and has practical implications for gas chromatography (GC) and GC-MS analytical method development.

Physicochemical properties Purification Volatility GC-MS compatibility

Synthesis Efficiency: One-Step Quantitative Yield Protocol for Ethyl 2-Propylpent-4-enoate

A published one-step synthesis protocol for ethyl 2-propylpent-4-enoate achieves quantitative yield under adapted Vilsmeier conditions, with full structural characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While no direct comparative yield data for alternative synthetic routes to the free acid or methyl ester are available in the same study, the reported quantitative yield establishes a practical benchmark for procurement decisions where synthetic accessibility and reproducibility are decisive factors.

Synthetic methodology Process chemistry Yield optimization Vilsmeier conditions

Unsaturation at C4-C5 as a Structural Determinant of P450-Mediated Bioactivation: Ethyl 2-Propylpent-4-enoate vs. Saturated Ethyl Valproate

Ethyl 2-propylpent-4-enoate contains a terminal olefin (C4=C5 double bond) that serves as the substrate for cytochrome P450-mediated oxidative metabolism, leading to reactive intermediates capable of covalently modifying the heme prosthetic group [1]. The saturated analog, ethyl valproate (ethyl 2-propylpentanoate, CAS 17022-31-0), lacks this double bond and therefore cannot undergo the same P450-catalyzed terminal olefin oxidation pathway. This structural difference is mechanistically critical: the unsaturated ethyl ester is a tool for studying bioactivation-dependent hepatotoxicity, while the saturated analog is unsuitable for such investigations.

Bioactivation Reactive metabolites CYP450 Structural alert

Ethyl 2-Propylpent-4-enoate: Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Hepatotoxicity Studies Requiring Robust Cytochrome P-450 Inactivation

Investigators studying the molecular mechanisms of valproic acid-induced hepatotoxicity should select ethyl 2-propylpent-4-enoate when the experimental design demands maximal cytochrome P-450 destruction. The ethyl ester produces a 33±4% P450 loss over 30 minutes in rat liver microsomes—a 4.1-fold greater effect than the free acid 4-ene VPA (8±2%) [1]. This quantitative difference makes the ethyl ester the preferred substrate for studies aimed at detecting and characterizing reactive metabolite formation via terminal olefin oxidation, as the enhanced P450 inactivation signal improves assay sensitivity and reduces the risk of false-negative results [1].

Cell-Based Permeability and ADME Assays Requiring Enhanced Membrane Partitioning

For Caco-2 monolayer permeability assays, MDCK cell studies, or parallel artificial membrane permeability assays (PAMPA), ethyl 2-propylpent-4-enoate offers a predicted lipophilicity advantage (XlogP = 3) over the free acid 4-ene VPA (LogP ≈ 2.06), corresponding to an ~8.7-fold higher octanol-water partition coefficient [1]. The absence of a hydrogen bond donor (HBD = 0) further supports passive membrane diffusion [2]. Researchers comparing the intracellular exposure or transcellular transport of 4-ene VPA-derived species should use the ethyl ester to probe the impact of esterification on membrane partitioning, while being aware that intracellular esterases may hydrolyze the compound to the free acid.

GC-MS Bioanalytical Method Development for Valproic Acid Metabolite Profiling

Ethyl 2-propylpent-4-enoate's predicted boiling point of 187.9±9.0 °C is approximately 31.6 °C lower than that of the free acid 4-ene VPA (219.5 °C) [1]. This lower boiling point translates to shorter GC retention times and reduced thermal stress during analysis. Analytical laboratories developing GC-MS methods for the quantification of valproic acid metabolites in biological matrices should consider the ethyl ester as a derivatized reference standard, particularly when co-elution with other volatile metabolites is a concern or when thermal degradation of the free acid at higher inlet temperatures compromises assay reproducibility.

In-House Synthesis and Quality Control Using Validated Spectroscopic Benchmarks

Laboratories considering in-house preparation of the compound can reference the published one-step Vilsmeier protocol that achieves quantitative yield [1]. The accompanying ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data provide a complete spectroscopic fingerprint for identity confirmation and purity assessment of either in-house synthesized or commercially procured material [1]. This is particularly valuable for core facilities or medicinal chemistry groups that require batch-to-batch consistency verification before committing the compound to downstream biological assays.

Quote Request

Request a Quote for Ethyl 2-propylpent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.